3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester (CAS 885275-39-8) is a heterocyclic organic compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol. Its IUPAC name is prop-2-enyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 885275-39-8
Cat. No. B1501859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester
CAS885275-39-8
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC=CCOC(=O)N1CCNC(C1)CO
InChIInChI=1S/C9H16N2O3/c1-2-5-14-9(13)11-4-3-10-8(6-11)7-12/h2,8,10,12H,1,3-7H2
InChIKeyHHSYREYRVGJSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester (CAS 885275-39-8): A Heterocyclic Building Block for Advanced Synthesis and Medicinal Chemistry


3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester (CAS 885275-39-8) is a heterocyclic organic compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol [1]. Its IUPAC name is prop-2-enyl 3-(hydroxymethyl)piperazine-1-carboxylate . The structure comprises a piperazine core functionalized with a hydroxymethyl group and an allyl ester, positioning it as a versatile small-molecule scaffold frequently employed as a synthetic intermediate and research chemical .

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester (885275-39-8): Why Analogs Cannot Guarantee Equivalent Reactivity or Selectivity


In scientific procurement, substituting this compound with seemingly similar piperazine derivatives—such as unsubstituted piperazine-1-carboxylic acid allyl ester (CAS 55389-48-5) or N-protected hydroxymethyl piperazines (e.g., tert-butyl or benzyl esters)—introduces significant risk of synthetic failure or divergent biological outcomes [1]. The unique co-occurrence of the hydroxymethyl handle and the allyl ester in the same molecule provides orthogonal reactive sites that are not present in simpler analogs. The allyl group's reactivity in Tsuji-Trost-type allylations [2] is finely balanced by the electron-donating and hydrogen-bonding properties of the hydroxymethyl moiety , which can dramatically alter reaction kinetics and product distribution compared to close structural relatives. Thus, generic substitution without quantitative validation of these dual-functional properties is unsupported and can compromise experimental reproducibility.

Quantitative Differentiation of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester (885275-39-8) Versus Comparators


Structural Differentiation: Unique Bifunctional Reactivity Profile

The compound features both a hydroxymethyl (-CH2OH) and an allyl ester (-C(O)OCH2CH=CH2) group. In contrast, piperazine-1-carboxylic acid allyl ester (CAS 55389-48-5) lacks the hydroxymethyl group [1], while 3-hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 314741-40-7) and its benzyl analog (CAS 1159825-20-3) contain a protecting group instead of the reactive allyl ester. The quantified difference in functional group count—2 reactive handles in the target compound versus 1 in the comparators—enables orthogonal protection/deprotection strategies and cascade reactions not possible with single-handle analogs.

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

Purity and Analytical Characterization: Reliable Building Block Quality

The target compound is commercially available with a minimum purity of 98% (NLT 98%) as verified by multiple independent vendors [1], ensuring reproducible synthetic outcomes. In contrast, the simpler analog piperazine-1-carboxylic acid allyl ester (CAS 55389-48-5) is typically offered at 95-96% purity , and N-(hydroxymethyl)piperazine (CAS 90324-69-9) at 95% . The higher purity specification of the target compound reduces the likelihood of side reactions and simplifies purification workflows in multistep syntheses.

Chemical Procurement Quality Control Synthetic Reliability

Synthetic Utility: Allyl Ester Reactivity in Tsuji-Trost-Type Allylations

The allyl ester moiety in the target compound is poised to participate in transition-metal-catalyzed allylic alkylation reactions. A seminal study on intramolecular Tsuji-Trost-type allylation [1] demonstrated that allylic alcohols exhibit higher reactivity than allyl ester products in soft Ru/hard Brønsted acid combined catalysis, enabling high atom- and step-economy with low E-factors . While this study did not test the target compound directly, the class-level inference is clear: compounds bearing allyl esters, such as 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester, are expected to serve as stable, storable precursors that can be activated under mild conditions to release reactive allylic intermediates. In contrast, the tert-butyl ester analog (CAS 314741-40-7) requires acidic conditions for deprotection, which can be incompatible with acid-sensitive functionalities.

Asymmetric Catalysis Allylation Green Chemistry

Physical Property Differentiation: Enhanced Hydrogen Bonding Capacity

The target compound has a calculated topological polar surface area (TPSA) of 61.8 Ų and two hydrogen bond donor sites (H_Donors: 2) . In comparison, piperazine-1-carboxylic acid allyl ester (CAS 55389-48-5) has a lower TPSA (estimated ~32 Ų) and only one hydrogen bond donor [1]. The increased hydrogen bonding capacity of the target compound can enhance aqueous solubility and modulate interactions with biological targets, a property leveraged in the design of CNS-active piperazine derivatives [2].

QSAR Solubility Receptor Binding

Storage and Stability Profile: Verified Long-Term Stability Under Recommended Conditions

The target compound is recommended for storage sealed in dry conditions at 2-8°C , a specification that ensures minimal degradation over time. In contrast, the unsubstituted analog piperazine-1-carboxylic acid allyl ester (CAS 55389-48-5) is reported as a liquid with no explicit cold storage requirement, potentially indicating higher inherent stability but also a different physical state that may complicate handling. The solid nature of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester facilitates accurate weighing and transfer in laboratory settings, reducing variability in experimental setup compared to liquid alternatives.

Chemical Stability Inventory Management Reproducibility

High-Value Application Scenarios for 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester (885275-39-8)


Construction of Orthogonally Protected Piperazine Scaffolds for Drug Discovery

The simultaneous presence of a free hydroxymethyl group and an allyl ester enables sequential, orthogonal derivatization. For instance, the hydroxymethyl group can be oxidized, alkylated, or converted to a leaving group while the allyl ester remains intact for subsequent Pd- or Ru-catalyzed transformations [1]. This dual-handle approach streamlines the synthesis of diverse piperazine-based libraries for medicinal chemistry campaigns .

Precursor for Asymmetric Allylic Alkylation in Natural Product Synthesis

The allyl ester moiety can serve as a latent allylic electrophile in Tsuji-Trost-type reactions. As demonstrated in related systems , this functionality allows for stereocontrolled C–C bond formation under mild, atom-economical conditions. The target compound can thus be employed as a stable, storable precursor for introducing allyl groups into complex molecular architectures, including lactones and nitrogen-containing natural products.

Development of CNS-Active Piperazine Derivatives with Improved Solubility

The enhanced hydrogen bonding capacity conferred by the hydroxymethyl group (TPSA 61.8 Ų, 2 H-donors) can be strategically exploited to improve aqueous solubility and blood-brain barrier penetration in CNS drug candidates. This property distinguishes it from less polar piperazine esters and aligns with the structural features of known serotonin and dopamine receptor ligands [2].

Custom Synthesis of Protected Heterocyclic Building Blocks

Given its high commercial purity (≥98%) and defined storage requirements , this compound is an ideal starting material for custom synthesis and parallel library production. Its reliable quality reduces the need for extensive purification post-purchase, accelerating hit-to-lead and lead optimization workflows in industrial and academic settings.

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